- Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one, World Intellectual Property Organization, , ,
Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)
956477-64-8 structure
Product Name:1-(difluoromethyl)-4-nitro-pyrazole
N.o CAS:956477-64-8
MF:C4H3F2N3O2
MW:163.082327127457
MDL:MFCD04967412
CID:2950388
PubChem ID:7017245
Update Time:2025-05-19
1-(difluoromethyl)-4-nitro-pyrazole Propriedades químicas e físicas
Nomes e Identificadores
-
- N-difluoroMenthyl-4-nitropyrazole
- 1-(difluoromethyl)-4-nitro-1H-pyrazole
- 1-(difluoromethyl)-4-nitropyrazole
- N-difluoromethyl-4-nitropyrazole
- 1-Difluoromethyl-4-nitro-1H-pyrazole
- VCURCUIEDUUUEA-UHFFFAOYSA-N
- STK313239
- SBB021414
- SB21957
- NE34664
- SY021392
- AK189012
- ST45092450
- 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)
- 1-(difluoromethyl)-4-nitro-pyrazole
- DS-9953
- AKOS015922257
- 956477-64-8
- 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-
- P10301
- AKOS000306192
- Z851015902
- SCHEMBL3264887
- MFCD04967412
- EN300-56165
- DB-121110
- CS-0085393
-
- MDL: MFCD04967412
- Inchi: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
- Chave InChI: VCURCUIEDUUUEA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN(C(F)F)N=C1)=O
Propriedades Computadas
- Massa Exacta: 163.01933267g/mol
- Massa monoisotópica: 163.01933267g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 160
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 63.6
- XLogP3: 0.9
Propriedades Experimentais
- Densidade: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 216.1±40.0°C at 760 mmHg
- Ponto de Flash: 84.5±27.3 ºC,
- Solubilidade: 微溶 (5.1 g/L) (25 ºC),
1-(difluoromethyl)-4-nitro-pyrazole Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Sealed in dry,2-8°C
1-(difluoromethyl)-4-nitro-pyrazole Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-1g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 1g |
1092CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-250mg |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 250mg |
445CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-5g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 5g |
2998CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-10g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 10g |
4752CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-25g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 25g |
7920CNY | 2021-05-07 | |
| Fluorochem | 025966-10g |
1-Difluoromethyl-4-nitro-1H-pyrazole |
956477-64-8 | 95% | 10g |
£513.00 | 2022-03-01 | |
| Chemenu | CM120441-250mg |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95+% | 250mg |
$72 | 2021-08-06 | |
| Chemenu | CM120441-1g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95+% | 1g |
$201 | 2021-08-06 | |
| Chemenu | CM120441-5g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95+% | 5g |
$524 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-0.25g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | ≥97% | 0.25g |
¥100.00 | 2025-04-11 |
1-(difluoromethyl)-4-nitro-pyrazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 h, 120 °C
1.2 20 h, 120 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
Referência
- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785
Método de produção 3
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referência
- Pyrimidinones as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 120 °C
Referência
- Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C
Referência
- Macrocyclic compounds as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; rt; 3 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referência
- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referência
- Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 4 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Referência
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 12 h, rt
Referência
- N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition, Tetrahedron Letters, 2018, 59(28), 2752-2754
Método de produção 13
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 30 - 40 °C; overnight, 30 - 40 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
Referência
- Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles, Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ; overnight, rt → 100 °C; overnight, 100 °C
Referência
- Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 120 °C; 10 min, 120 °C
1.2 120 °C; 10 min, 120 °C
Referência
- Preparation of FXIa inhibitor and application thereof, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ; 5 min, 120 °C
1.2 10 min, 120 °C
1.2 10 min, 120 °C
Referência
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
1-(difluoromethyl)-4-nitro-pyrazole Raw materials
- Sodium chlorodifluoroacetate
- 4-Nitropyrazole
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- Bromodifluoromethane
- 1-(Difluoromethyl)-1H-pyrazole
1-(difluoromethyl)-4-nitro-pyrazole Preparation Products
1-(difluoromethyl)-4-nitro-pyrazole Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
Número da Ordem:A909969
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:36
Preço ($):244.0/806.0
E- mail:sales@amadischem.com
1-(difluoromethyl)-4-nitro-pyrazole Literatura Relacionada
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos 1,3-dipolares Compostos orgânicos tipo alil 1,3-dipolares Compostos nitro
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos 1,3-dipolares Compostos orgânicos tipo alil 1,3-dipolares Compostos orgânicos nitro Compostos nitro
956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole) Produtos relacionados
- 1706461-28-0(4-nitro-1-(trifluoromethyl)-1H-pyrazole)
- 1224194-62-0(1-(fluoromethyl)-4-nitro-pyrazole)
- 82208-47-7(1-Methyl-4-nitro-1H-pyrazole)
- 1447606-92-9(1-(Methyl-D3)-4-nitro-1H-pyrazole)
- 3994-50-1(1-Methyl-4-nitro-1H-pyrazole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):244.0/806.0